(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Analogues and Isomorphism
Research has demonstrated isomorphous behaviors in methyl- and chloro-substituted small heterocyclic analogues, indicating the potential for compounds like the one to exhibit isomorphism, which could be relevant in crystallography and materials science for understanding molecular packing and crystal structure prediction (V. Rajni Swamy et al., 2013).
Photoinduced Molecular Rearrangements
The photochemistry of certain heterocyclic compounds in the presence of sulfur nucleophiles has been explored, leading to various molecular rearrangements. These studies suggest that compounds containing similar heterocyclic structures may undergo photoinduced transformations, offering pathways for synthetic chemistry and photodynamic therapy applications (N. Vivona et al., 1997).
Synthesis and Characterization
The synthesis and characterization of related thiazol and thiophene compounds have been conducted, focusing on their structural and vibrational properties using density functional theory (DFT). Such studies underline the importance of these compounds in developing materials with specific electronic and structural characteristics, which could be applicable in designing new pharmaceuticals and materials with tailored properties (M. Shahana and A. Yardily, 2020).
Antitumor Activity
Compounds featuring thiadiazol and thiophene moieties have been synthesized and evaluated for their antitumor activities. This highlights the potential therapeutic applications of similar compounds in developing new anticancer agents (R. Bhole and K. Bhusari, 2011).
Molecular Aggregation and Solvent Effects
The effects of molecular aggregation and solvent interactions on the fluorescence and circular dichroism (CD) spectra of heterocyclic compounds have been studied. This research provides insights into the behavior of similar compounds in various solvents, which is crucial for their application in chemical sensing, molecular electronics, and the design of functional materials (A. Matwijczuk et al., 2016).
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-12(24-19-16-9)15(21)20-5-2-3-10(7-20)13-17-18-14(22-13)11-4-6-23-8-11/h4,6,8,10H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYACURDOGUGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.